1-(Thiophen-2-yl)octan-1-amine hydrochloride
Overview
Description
1-(Thiophen-2-yl)octan-1-amine hydrochloride is a chemical compound that features a thiophene ring attached to an octan-1-amine chain, with the hydrochloride salt form enhancing its solubility in water. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)octan-1-amine hydrochloride typically involves the formation of the thiophene ring followed by the attachment of the octan-1-amine chain. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial production methods often utilize these reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Thiophen-2-yl)octan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups attached to the thiophene ring.
Major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(Thiophen-2-yl)octan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-(Thiophen-2-yl)octan-1-amine hydrochloride can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-thiophen-2-yloctan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKALRFPJVLWIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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